molecular formula C24H19FN4OS B2985557 4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114832-04-0

4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2985557
CAS RN: 1114832-04-0
M. Wt: 430.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C24H19FN4OS and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized and evaluated for their antimicrobial activities. Some compounds in this class showed promising inhibitory effects against various bacterial and fungal strains. For instance, certain derivatives exhibited superior inhibitory effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides. Another derivative showed better fungicidal activities against Pellicularia sasakii and Colletotrichum capsici than the commercial fungicide hymexazol (Yan et al., 2016).

Anticancer Activity

The synthesis of triazolo[4,3-a]-quinoline derivatives has also been directed towards enhancing anticancer activity. Certain derivatives were found to display significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).

Antihypertensive and Antihistaminic Effects

Novel triazoloquinazolinone derivatives have been synthesized and evaluated for their antihypertensive and antihistaminic activities. Some of these compounds showed significant in vivo antihypertensive activity in spontaneously hypertensive rats, with effects surpassing those of the reference standard prazocin. Additionally, another set of derivatives displayed potent H1-antihistaminic activity in guinea pigs, with one compound emerging as more potent than the reference standard chlorpheniramine maleate, with negligible sedation effects. This suggests their potential for development as new classes of antihypertensive and H1-antihistaminic agents (Alagarsamy & Pathak, 2007), (Alagarsamy, Solomon, & Murugan, 2007).

Regioselectivity and Electrophilic Attack Studies

The regioselectivity of electrophilic attacks on similar compounds has been explored, with studies indicating specific reactions leading to S-substituted derivatives. These findings are crucial for understanding the chemical behavior and potential modifications of triazoloquinazolinone derivatives for various pharmacological applications (Fathalla, Čajan, & Pazdera, 2000).

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4OS/c1-16-5-4-6-18(13-16)15-31-24-27-26-23-28(14-17-9-11-19(25)12-10-17)22(30)20-7-2-3-8-21(20)29(23)24/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQKXANRYYRHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.